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Compound of Interest

4-Amino-1,3,5-trimethylpyrazole
Compound Name:
hydrochloride

Cat. No.: B581376

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of
aminopyrazole derivatives in medicinal chemistry. This document details their therapeutic
potential, summarizes key quantitative data, and provides detailed experimental protocols for
their synthesis and biological evaluation.

Introduction to Aminopyrazoles

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its
ability to form key hydrogen bond interactions with the hinge region of various protein kinases,
mimicking the binding of ATP.[1][2] This characteristic has led to the development of a multitude
of aminopyrazole-based compounds with a broad spectrum of biological activities, including
anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The versatility of the
pyrazole core allows for extensive chemical modifications, enabling the fine-tuning of potency,
selectivity, and pharmacokinetic properties.[1][6] Aminopyrazole derivatives can be classified
based on the position of the amino group on the pyrazole ring (3-amino, 4-amino, and 5-
aminopyrazole), with each class exhibiting distinct biological profiles.[3][5]

Applications in Medicinal Chemistry

Aminopyrazole derivatives have been successfully developed as inhibitors of various key drug
targets, leading to their investigation in multiple therapeutic areas.
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Kinase Inhibitors in Oncology

A primary application of aminopyrazoles is in the development of kinase inhibitors for cancer
therapy.[7][8] Their ability to target the ATP-binding site of kinases makes them potent inhibitors
of enzymes that are often dysregulated in cancer.

o Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in
various cancers. Aminopyrazole-based inhibitors have been developed to target both wild-
type and gatekeeper mutant forms of FGFR2 and FGFR3, overcoming a common resistance
mechanism to existing therapies.[6][9][10]

e Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for cell cycle regulation, and
their uncontrolled activity is a hallmark of cancer.[11][12] Aminopyrazole analogs have been
synthesized as potent and selective inhibitors of CDK2 and CDKS5, leading to growth
inhibition and apoptosis in cancer cell lines.[7][13] Several aminopyrazole-based CDK
inhibitors, such as AT7519, have advanced to clinical trials.[3][14]

o Other Kinase Targets: The aminopyrazole scaffold has also been utilized to develop
inhibitors for other kinases implicated in cancer, such as Polo-like kinase 1 (PLK1) and
Janus kinases (JAKS).[15][16]

Anti-inflammatory Agents

The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-
inflammatory cytokines like TNF-a and IL-1[3.[7][9][17] Aminopyrazole derivatives have been
investigated as potent p38 MAPK inhibitors for the treatment of inflammatory diseases such as
rheumatoid arthritis.[3][5][18] Additionally, some 5-aminopyrazole derivatives have shown
selective cyclooxygenase-2 (COX-2) inhibitory activity, offering a potential alternative to
traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of
gastrointestinal side effects.[3][19][20]

Agents for Neurodegenerative Diseases

The aminopyrazole scaffold has also shown promise in the development of treatments for
neurodegenerative diseases.
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e Leucine-Rich Repeat Kinase 2 (LRRKZ2) Inhibitors: Mutations in the LRRK2 gene are a
common cause of familial Parkinson's disease. Aminopyrazole-based compounds have been
developed as potent and brain-penetrant LRRK2 inhibitors.[21]

e Phosphodiesterase 11A (PDE11A) Inhibitors: A series of aminopyrazole inhibitors of PDE11A
have been described for the potential treatment of cognitive decline associated with
Alzheimer's disease and other forms of dementia.[22]

o Other Neurological Targets: Aminopyrazoles have also been explored as inhibitors of
monoamine oxidase B (MAO-B) and as multifunctional agents for Alzheimer's disease.[15]
[23]

Data Summary

The following tables summarize the in vitro activity of representative aminopyrazole derivatives
against various kinase and cellular targets.

Table 1: Aminopyrazole Derivatives as FGFR Inhibitors

Compound . Cellular
Target IC50 (nM) Cell Line Reference
ID IC50 (nM)
BaF3 FGFR2
Compound 6 FGFR2 (WT) - <0.5 [10]
(WT)
FGFR2 BaF3 FGFR2
- <0.5 [10]
(V564F) (V564F)
FGFR3 - RT112 1.8 [10]
Compound BaF3 FGFR2
FGFR2 (WT) - 1.1 [9]
19 (WT)
FGFR2 BaF3 FGFR2
- 1.3 [9]
(V564F) (V564F)
FGFR3 - RT112 6.2 [9]
AlF FGFR4 57,650 - - [24]
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Table 2: Aminopyrazole Derivatives as CDK Inhibitors

Compound .
5 Target IC50 (pM) Cell Line GI50 (pM) Reference
CDK1, 2, 4,
AT7519 0.01-0.21 [25]
6,9
CAN508 CDK2 0.35 [25]
Pancreatic
Compound Potent
CDK2/5 o Cancer Cell [7]
24 Inhibitor )
Lines
Compound 9 CDK2 0.96 HCT-116 [25]
Compound ]
15 CDK2 0.005 (Ki) A2780 0.158 [26]
Compound
- CDK1 1.52 HepG2 0.035 [27]

Table 3: Aminopyrazole Derivatives as p38 MAPK and COX Inhibitors
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Compound ID Target IC50 (nM) Assay Type Reference
In vitro

Compound 33 COX-2 39 ) ) [3][20]
colorimetric EIA
In vitro

Compound 34 COX-2 34 ) ) [31[20]
colorimetric EIA
In vitro

Compound 35a COX-2 550,000 colorimetric [31[20]
assay
In vitro

Compound 35b COX-2 610,000 colorimetric [31[20]
assay

Generic Pyrazole .

p38 MAPK Potent Inhibitor - [18]

Urea

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative
aminopyrazole derivative and for key biological assays used to evaluate their activity.

Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-
carbonitrile

This protocol describes the synthesis of a 5-aminopyrazole derivative from 2-aminoprop-1-ene-
1,1,3-tricarbonitrile and hydrazine hydrate.[23]

Materials:

2-aminoprop-1-ene-1,1,3-tricarbonitrile

Hydrazine hydrate (85%)

Ethanol

Glacial acetic acid
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Round-bottom flask with reflux condenser

Heating mantle

Stirring apparatus

Filtration apparatus
Procedure:

e To a solution of 2.64 g (0.02 mol) of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in 20 mL of
boiling ethanol, add 1.1 g (0.022 mol) of 85% hydrazine hydrate dropwise at a rate that
maintains the boiling of the reaction mixture without external heating.

» Observe the exothermic reaction, which is accompanied by the evolution of ammonia.

» After the addition of hydrazine hydrate is complete, heat the reaction mixture under reflux for
an additional 15 minutes.

¢ Allow the reaction mixture to cool slowly to room temperature.
 Chill the mixture in an ice bath to promote crystallization.
o Collect the precipitated product by filtration.

» Recrystallize the crude product from glacial acetic acid to yield pure 5-amino-3-
(cyanomethyl)-1H-pyrazole-4-carbonitrile.

Experimental Workflow for Synthesis
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Caption: Synthesis of a 5-aminopyrazole derivative.
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In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of

aminopyrazole compounds against a specific kinase.[28]

Materials:

Recombinant kinase
Kinase-specific substrate (e.g., a peptide or protein)
ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Brij-35)

Test aminopyrazole compounds (dissolved in DMSO)
Positive control inhibitor

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
384-well plates (white, flat-bottom)

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of the test aminopyrazole compounds in DMSO.

Add 5 pL of the diluted test compound, a positive control inhibitor, and DMSO (negative
control) to the appropriate wells of a 384-well plate.

Add 10 pL of the kinase enzyme solution to all assay wells and mix gently.

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme
interaction.
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« Initiate the kinase reaction by adding 5 pL of a reaction mixture containing ATP and the
specific substrate to each well. The final ATP concentration should be close to the Km value

for the specific kinase.

 Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled

temperature (e.g., 30°C).

» Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent
according to the manufacturer's instructions.

o Measure the luminescence using a plate reader. The luminescence signal is proportional to
the amount of ADP generated and inversely proportional to the kinase inhibition.

o Calculate the percent inhibition for each compound concentration and determine the ICso
value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay
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Day 1: Cell Seeding

Seed cells in 96-well plate

;

Incubate overnight

Day 2: Cornp(%md Treatment

Prepare compound dilutions

:

Treat cells

:

Incubate for 48-72 hours

Day 4/5: I\V1TT Assay

Add MTT solution

;

Incubate for 2-4 hours

;

Solubilize formazan crystals

Data Analysis
Y

Read absorbance at 570 nm

:

Calculate % viability & G150
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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